![molecular formula C15H10Cl2N4O6 B609759 Opicapone CAS No. 923287-50-7](/img/structure/B609759.png)
Opicapone
描述
奥匹卡朋是一种用于帕金森病辅助治疗的药物。它是一种有效的、可逆的、外周作用的儿茶酚-O-甲基转移酶抑制剂。这种酶参与各种儿茶酚胺,包括多巴胺的分解。 通过抑制这种酶,奥匹卡朋有助于延长左旋多巴(治疗帕金森病的常用药物)的效果,从而改善患者的运动功能,减少运动波动 .
生化分析
Biochemical Properties
Opicapone interacts with the enzyme catechol-o-methyltransferase (COMT), which is involved in the breakdown of various catecholamines including dopamine . By inhibiting COMT, this compound prolongs the half-life of levodopa, increasing its bioavailability and reducing the peripheral ups and downs of levodopa in plasma .
Cellular Effects
This compound influences cell function by blocking the peripheral degradation of L-Dopa mediated by COMT . This results in an increase in the levels of dopamine in the parts of the brain that control movement and coordination . It enhances the effects of levodopa, a copy of the neurotransmitter dopamine that can be taken by mouth .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking an enzyme that is involved in the breakdown of levodopa in the body called catechol-O-methyltransferase (COMT) . It is peripherally selective and does not inhibit COMT in the brain . As a result of its COMT inhibition, levodopa remains active for longer .
Temporal Effects in Laboratory Settings
The beneficial effects of adjunctive this compound on motor fluctuations were maintained during 1 year of treatment in open-label extension studies . These improvements were noninferior to those with entacapone .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the search results, it is known that this compound has a long duration of action: following administration of a 50 mg dose, COMT inhibition lasted for more than 24 hours .
Metabolic Pathways
This compound can be metabolized through different pathways, such as sulfation, methylation (by COMT), reduction, glucuronidation, and glutathione conjugation . Among them, sulfation is the primary metabolic pathway and BIA 9-1103 (this compound sulfate) is the major metabolite (inactive) of this compound .
Transport and Distribution
It is known that this compound is a peripherally-acting COMT inhibitor .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. It is known that this compound is peripherally selective and does not inhibit COMT in the brain .
准备方法
奥匹卡朋的合成涉及多个步骤。其中一种方法包括在N,N’-二甲基甲酰胺中,在N,N’-羰基二咪唑的存在下,将3,4-二苄氧基-5-硝基苯甲酸与(Z)-2,5-二氯-N’-羟基-4,6-二甲基烟酰胺缩合。然后将粗缩合中间体在四氢呋喃中进行四丁基氟化铵介导的环化,得到1,2,4-恶二唑衍生物。 该衍生物通过在二氯甲烷和乙醚的混合物中沉淀纯化,并在异丙醇中重结晶 .
化学反应分析
奥匹卡朋会经历几种类型的化学反应,包括:
氧化: 奥匹卡朋可以被氧化形成各种代谢物。
还原: 它也可以发生还原反应,特别是在它被代谢的肝脏中。
取代: 该化合物可以参与取代反应,特别是涉及其硝基和氯基团。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物通常是代谢物,从体内排出 .
科学研究应用
Clinical Efficacy in Parkinson's Disease
Opicapone has been extensively studied in clinical trials to assess its efficacy in managing motor fluctuations associated with Parkinson's disease. Key findings from randomized controlled trials (RCTs) include:
- Reduction in OFF Time : In a pivotal trial, patients taking this compound (25 mg and 50 mg) experienced a significant reduction in OFF time compared to placebo. The 50 mg dose led to an average reduction of approximately 118.8 minutes of OFF time per day versus a 64.5-minute reduction in the placebo group .
- Increase in ON Time : Long-term studies have shown that this compound treatment results in a marked increase in ON time without troublesome dyskinesia. For instance, patients on the 50 mg dose reported an increase of 111.9 minutes of ON time compared to baseline .
- Sustained Efficacy : The long-term efficacy of this compound was confirmed through open-label studies, where patients maintained significant improvements in motor function over extended periods .
Pharmacological Properties
This compound functions by inhibiting the COMT enzyme, which is responsible for the metabolism of levodopa. This inhibition leads to increased levels of levodopa available for conversion to dopamine in the brain. Key pharmacological insights include:
- High Binding Affinity : this compound exhibits an extraordinarily high binding affinity for COMT, which significantly reduces the metabolism of levodopa and enhances its therapeutic effects .
- Safety Profile : The compound is generally well-tolerated, with a low incidence of adverse events. Commonly reported side effects include dyskinesia and dry mouth, but these are often manageable and do not lead to high rates of treatment discontinuation .
Real-World Effectiveness
Recent observational studies have evaluated this compound's performance outside clinical trial settings:
- OPTIMO Study : In a retrospective study involving 245 patients across several Spanish health centers, this compound demonstrated effectiveness in reducing levodopa wear-off symptoms. Patients reported a significant decrease in daily OFF time from 143 minutes to 67.9 minutes after three months of treatment .
- Diverse Patient Populations : A prospective study highlighted that this compound provides beneficial effects across various demographics, including non-White populations residing in the UAE . This suggests that its efficacy is consistent across different genetic backgrounds.
Summary of Key Findings
Parameter | Placebo (N=255) | This compound 25 mg (N=241) | This compound 50 mg (N=262) |
---|---|---|---|
Total ON time (min) | 50.1 ± 10.0 | 93.1 ± 10.3 | 111.9 ± 10.2 |
Change from baseline (LS mean) | - | +43.0 (16.2, 69.9) | +61.8 (35.5, 88.1) |
P value | - | 0.0017 | <0.0001 |
ON time without troublesome dyskinesia (min) | 43.1 ± 11.5 | 85.8 ± 11.3 | 107.8 ± 11.2 |
Change from baseline (LS mean) | - | +42.7 (11.1, 74.4) | +64.7 (33.2, 96.2) |
P value | - | 0.0083 | <0.0001 |
作用机制
奥匹卡朋通过抑制儿茶酚-O-甲基转移酶发挥作用。这种酶负责分解左旋多巴,左旋多巴是多巴胺的前体。通过抑制这种酶,奥匹卡朋增加了左旋多巴的利用率,使更多左旋多巴能够到达大脑并转化为多巴胺。 这有助于恢复大脑中的多巴胺水平,改善运动功能,减轻帕金森病的症状 .
相似化合物的比较
奥匹卡朋与其他儿茶酚-O-甲基转移酶抑制剂,如恩他卡朋和托卡朋相似。 它有几个独特的特点:
效力: 与恩他卡朋和托卡朋相比,奥匹卡朋是儿茶酚-O-甲基转移酶更有效的抑制剂。
作用持续时间: 奥匹卡朋的作用持续时间更长,可以每天一次给药,而恩他卡朋和托卡朋每天需要多次给药。
类似的化合物包括:
恩他卡朋: 另一种用于治疗帕金森病的儿茶酚-O-甲基转移酶抑制剂。
奥匹卡朋独特的效力、作用持续时间和安全性使其成为治疗帕金森病的宝贵选择。
生物活性
Opicapone is a novel catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct therapy for patients with Parkinson's disease experiencing motor fluctuations. Its biological activity is characterized by its pharmacological effects on levodopa metabolism and its overall impact on motor symptoms in Parkinson's disease patients.
This compound selectively inhibits the COMT enzyme, which is responsible for the metabolism of catecholamines, including levodopa. By inhibiting COMT, this compound increases the bioavailability of levodopa, enhancing its therapeutic effects while reducing the formation of 3-O-methyldopa, a metabolite that can diminish the efficacy of levodopa treatment. This mechanism is crucial for managing "OFF" time in Parkinson's disease patients.
Clinical Efficacy
Several clinical trials have demonstrated the efficacy of this compound in reducing OFF time and increasing ON time without troublesome dyskinesia. The pivotal studies include BIPARK-1 and BIPARK-2, which evaluated this compound at doses of 25 mg and 50 mg.
Key Findings from Clinical Trials
- Reduction in OFF Time :
- Increase in ON Time :
- Long-term Efficacy :
Pharmacokinetics
This compound exhibits linear pharmacokinetics with rapid absorption post-oral administration. The median time to reach maximum plasma concentration (Tmax) is approximately two hours after a single dose . Its oral bioavailability is around 20%, and it demonstrates a dose-dependent absorption profile.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Common treatment-emergent adverse events (TEAEs) reported include:
- Dyskinesia (14.1% short-term; 16.1% long-term)
- Dry mouth (12.1%)
- Nausea (6.1%)
- Elevated blood creatine phosphokinase levels (8.0% short-term; 7.4% long-term) .
Despite these TEAEs, this compound has been associated with a lower incidence of cytotoxic effects compared to other COMT inhibitors like tolcapone .
Comparative Efficacy
The following table summarizes the efficacy outcomes from the BIPARK studies comparing this compound to placebo:
Parameter | Placebo (N=255) | This compound 25 mg (N=241) | This compound 50 mg (N=262) |
---|---|---|---|
Total ON time (min) | 50.1 ± 10.0 | 93.1 ± 10.3 | 111.9 ± 10.2 |
Change from baseline; LS mean ± SEM | - | +43.0 (16.2,69.9) | +61.8 (35.5,88.1) |
P value | - | 0.0017 | <0.0001 |
ON time without troublesome dyskinesia (min) | 43.1 ± 11.5 | 85.8 ± 11.3 | 107.8 ± 11.2 |
Change from baseline; LS mean ± SEM | - | +42.7 (11.1,74.4) | +64.7 (33.2,96.2) |
P value | - | 0.0083 | <0.0001 |
属性
IUPAC Name |
5-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-1,2,4-oxadiazol-5-yl]-3-nitrobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O6/c1-5-10(13(17)20(24)6(2)11(5)16)14-18-15(27-19-14)7-3-8(21(25)26)12(23)9(22)4-7/h3-4,22-23H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOADIZOVZTJSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=[N+](C(=C1Cl)C)[O-])Cl)C2=NOC(=N2)C3=CC(=C(C(=C3)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026417 | |
Record name | Opicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
minimal | |
Record name | Opicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Levodopa (L-Dopa) is the gold standard for managing motor and some non-motor symptoms associated with Parkinson's Disease; however, only a small fraction of administered L-Dopa actually crosses the blood-brain barrier to exert its therapeutic action and patients face the risk of developing end-of-dose motor fluctuations, which reflects the rapid peripheral metabolism of L-dopa by aromatic L-amino acid decarboxylase and catechol-O-methyltransferase (COMT). Opicapone is a peripheral, selective, and reversible catechol-O-methyltransferase (COMT) inhibitor. It displays a high binding affinity that is in sub-picomolar ranges, resulting in a slow complex dissociation rate constant and long duration of action _in vivo_. When opicapone is added to the treatment regimen that contains L-Dopa and DOPA decarboxylase inhibitor, opicapone helps to increase the plasma levels and enhance the therapeutic efficacy of L-Dopa. | |
Record name | Opicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
923287-50-7 | |
Record name | Opicapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923287-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Opicapone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11632 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Opicapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601026417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-3-[5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridin-1-ium-1-olate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OPICAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5929UIJ5N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。